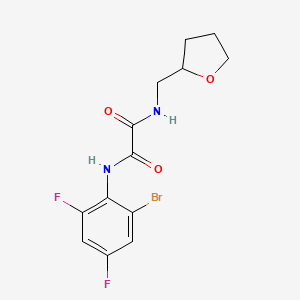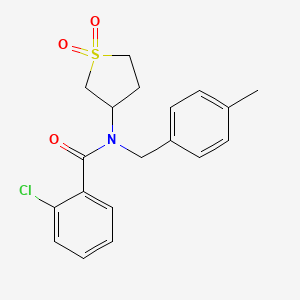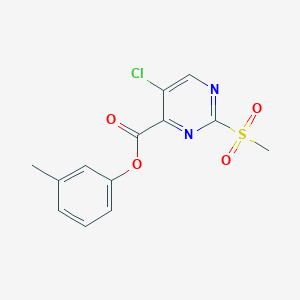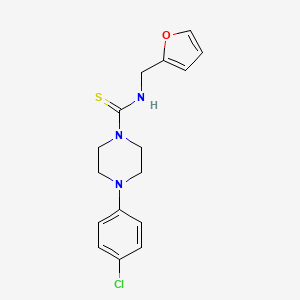![molecular formula C18H28N2O4S B4395352 N-cyclohexyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B4395352.png)
N-cyclohexyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide
Descripción general
Descripción
N-cyclohexyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexyl group, a phenoxy group, and a sulfamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the phenoxy intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol reacts with a halogenated acetamide under basic conditions.
Introduction of the sulfamoyl group: The sulfamoyl group is introduced via a sulfonation reaction, where the phenoxy intermediate reacts with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
N-cyclohexyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenoxy group.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The sulfamoyl group is often involved in hydrogen bonding interactions, while the phenoxy and cyclohexyl groups contribute to hydrophobic interactions with the target protein.
Comparación Con Compuestos Similares
Similar Compounds
N-cyclohexyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.
N-cyclohexyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
N-cyclohexyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the sulfamoyl group provides potential sites for hydrogen bonding, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[2-methyl-4-(propan-2-ylsulfamoyl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-13(2)20-25(22,23)16-9-10-17(14(3)11-16)24-12-18(21)19-15-7-5-4-6-8-15/h9-11,13,15,20H,4-8,12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEORLKMBZGZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OCC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FORMAMIDE](/img/structure/B4395283.png)
![1-{1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B4395291.png)
![3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4395300.png)
![ETHYL 2-{1-[(2,4-DIMETHOXYPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE](/img/structure/B4395304.png)
![1-{4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}piperidine](/img/structure/B4395309.png)
![4-FLUORO-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B4395310.png)

![2-[4-[(Cyclopentylamino)methyl]-2-methoxyphenoxy]-1-phenylethanol;hydrochloride](/img/structure/B4395314.png)

![N-[5-(cyclopentylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B4395340.png)

![Ethyl 2-[4-[(2-chlorobenzoyl)amino]-3,5-dimethylpyrazol-1-yl]acetate](/img/structure/B4395366.png)
